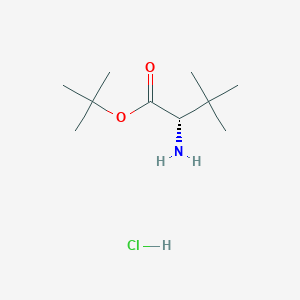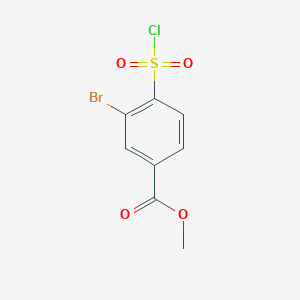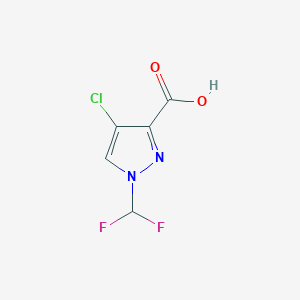
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
Übersicht
Beschreibung
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid is a boronic acid derivative with the molecular formula C7H7BClFO2 . It is used as an intermediate for pharmaceuticals and agrochemicals . It may contain varying amounts of anhydride .
Synthesis Analysis
The synthesis of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular structure of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The exact mass is 204.0160801 g/mol .Chemical Reactions Analysis
Boronic acids, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, are involved in various chemical reactions. They are reactants in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions . They are also used in Suzuki coupling using microwave and triton B catalyst .Physical And Chemical Properties Analysis
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid is a solid compound that should be stored at 2-8°C . It has a molecular weight of 188.39 g/mol .Wissenschaftliche Forschungsanwendungen
Sensing Applications
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is fundamental in both homogeneous assays and heterogeneous detection, allowing for the development of various sensing systems. These systems can detect analytes at the interface of the sensing material or within the bulk sample, providing versatility in analytical methods.
Biological Labelling and Protein Manipulation
The compound’s interaction with diols also enables its use in biological labelling and protein manipulation . It can be employed to modify proteins, which is crucial for understanding protein functions and interactions in biological systems. This application is significant in the study of cellular processes and can aid in the development of new therapeutic strategies.
Therapeutic Development
Boronic acids, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid , are explored for their potential in therapeutic development . Their ability to form stable complexes with various biomolecules makes them suitable candidates for designing drugs that can target specific biological pathways.
Separation Technologies
This compound is also used in separation technologies . Its selective binding properties allow for the separation of specific molecules from complex mixtures, which is essential in both research and industrial applications. This includes the purification of compounds and the isolation of specific analytes for further analysis.
Material Science
In material science, (4-Chloro-2-fluoro-3-methylphenyl)boronic acid contributes to the creation of polymers and microparticles . These materials have applications in analytical methods and controlled release systems, such as the controlled release of insulin, which is a significant area of research in diabetes treatment.
Catalysis
Lastly, the compound finds use in catalysis . It can catalyze regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This catalytic activity is valuable in synthetic chemistry for the creation of complex molecules and the development of new synthetic pathways.
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Relevant Papers There are several papers related to boronic acids and their derivatives, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid . These papers discuss various aspects of boronic acids, such as their synthesis, biological applications, and physical and chemical properties .
Eigenschaften
IUPAC Name |
(4-chloro-2-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQUDJQVXRZIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237806 | |
| Record name | B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
CAS RN |
944128-92-1 | |
| Record name | B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944128-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)



![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)



